Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one
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Overview
Description
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one is a complex organic compound with a unique structure that includes a decahydro-naphthalene core fused with a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials to the desired product. The use of continuous flow reactors can enhance the production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound to more saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium (Pd) or Platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: A related compound with a similar decahydro-naphthalene core but lacking the cyclobutane ring.
Cyclopentanaphthalene: Another related compound with a cyclopentane ring fused to a naphthalene core.
Uniqueness
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one is unique due to its specific structural features, including the fusion of a cyclobutane ring with a decahydro-naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
57386-99-9 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
tetracyclo[7.3.1.02,5.05,10]tridecan-4-one |
InChI |
InChI=1S/C13H18O/c14-12-7-11-9-3-4-10-8(6-9)2-1-5-13(10,11)12/h8-11H,1-7H2 |
InChI Key |
DLQQZDAESFHXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC2C4(C1)C3CC4=O |
Origin of Product |
United States |
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